
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉NO₂S. It is characterized by the presence of a benzothiazole ring attached to a cyclopropane carboxylic acid moiety.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Cyclopropanation: The benzothiazole derivative is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Analyse Chemischer Reaktionen
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid has shown promising results in anticancer research. Studies indicate that derivatives of benzothiazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this acid have been tested against human colon cancer (HCT116), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines. The results demonstrated that some derivatives possess IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) for these organisms were determined, with some derivatives showing MIC values as low as 25 µg/mL.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 50 | Moderate |
Escherichia coli | 25 | Good |
Candida albicans | 30 | Moderate |
Neuropharmacological Applications
Recent research has indicated potential neuropharmacological applications for this compound. Certain derivatives have demonstrated anticonvulsant activity in animal models, suggesting their utility in treating epilepsy or other seizure disorders. The efficacy was evaluated using the maximal electroshock seizure (MES) test, with promising results indicating protection rates exceeding 80% at specific dosages.
Case Studies
Several case studies highlight the application of this compound in drug development:
- Case Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives derived from this compound against multiple cancer cell lines. The most active compounds were subjected to further pharmacokinetic studies to assess their viability as drug candidates.
- Antimicrobial Screening : A comprehensive screening of synthesized derivatives against a panel of bacterial and fungal strains revealed several candidates with improved potency compared to existing antibiotics.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can lead to modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-methanol: This compound has a similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-acetate: This compound features an acetate group in place of the carboxylic acid group.
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-nitrile: This compound contains a nitrile group instead of the carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biologische Aktivität
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (CAS No. 1006875-97-3) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉NO₂S. The compound features a benzothiazole ring, which is known for its pharmacological significance, and a cyclopropane moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been associated with the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease .
1. Enzyme Inhibition
Research indicates that derivatives of benzothiazole compounds exhibit significant AChE and BChE inhibitory activities. For example, studies have shown that certain derivatives can be up to tenfold more potent than standard drugs like rivastigmine . The mechanism appears to be pseudo-irreversible, suggesting a strong binding affinity to the enzyme active sites.
2. Anticancer Potential
The compound's anticancer properties have been explored in various studies. It has been evaluated against multiple cancer cell lines, demonstrating moderate to high anticancer activity. The presence of electronegative groups in its structure enhances its efficacy against human chronic myelogenous leukemia cells .
3. Cytotoxicity Studies
In cytotoxicity assays using human cell lines, selected derivatives showed promising results with negligible toxicity at effective concentrations. This suggests a favorable therapeutic index for potential drug development aimed at neurodegenerative disorders and cancer treatment .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Evaluated AChE inhibitory activity; compounds showed up to 10x potency compared to rivastigmine. |
Study 2 | Investigated anticancer activity; compounds exhibited significant effects on leukemia cell lines with minimal cytotoxicity. |
Study 3 | Explored structure-activity relationships; identified key substituents that enhance biological activity against targeted enzymes. |
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(3-4-11)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGEVMBPSORNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.